molecular formula C14H19N3O3S B11067333 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No.: B11067333
M. Wt: 309.39 g/mol
InChI Key: ZEPRQSLYVFQUPM-UHFFFAOYSA-N
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Description

4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C16H20N2O3S It is characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Isopropyl and Methyl Groups: Alkylation reactions are used to introduce the isopropyl and methyl groups onto the pyrazole ring.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction, where the pyrazole derivative reacts with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-N-(2-PHENOXYETHYL)BENZENESULFONAMIDE: This compound shares a similar core structure but has different substituents, which may alter its reactivity and biological activity.

    4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)BENZENESULFONAMIDE: Another structurally related compound with potential differences in pharmacological properties.

Uniqueness

4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H19N3O3S/c1-9(2)13-10(3)16(4)17(14(13)18)11-5-7-12(8-6-11)21(15,19)20/h5-9H,1-4H3,(H2,15,19,20)

InChI Key

ZEPRQSLYVFQUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N)C(C)C

Origin of Product

United States

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